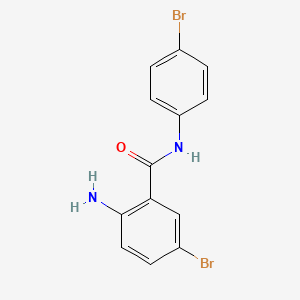
2-amino-5-bromo-N-(4-bromophenyl)Benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-5-bromo-N-(4-bromophenyl)Benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of bromine atoms attached to the phenyl rings, which can significantly influence its chemical properties and biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-bromo-N-(4-bromophenyl)Benzamide typically involves the condensation of 4-bromoaniline with 2-amino-5-bromobenzoic acid. This reaction can be catalyzed by various agents, including Lewis acids or bases, under controlled conditions. One common method involves the use of diatomite earth immobilized with ionic liquid and ZrCl4 under ultrasonic irradiation . This method is advantageous due to its high efficiency, eco-friendliness, and the ability to produce high yields in a relatively short time.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes but with optimizations for large-scale operations. This may include the use of continuous flow reactors, which allow for better control over reaction conditions and improved safety. Additionally, the use of recyclable catalysts and solvents can make the process more sustainable and cost-effective.
Chemical Reactions Analysis
Types of Reactions
2-amino-5-bromo-N-(4-bromophenyl)Benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: It can react with other amines or acids to form more complex structures.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can lead to the formation of different oxidized or reduced derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Industry: It can be used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism by which 2-amino-5-bromo-N-(4-bromophenyl)Benzamide exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets. In antimicrobial studies, it has been shown to inhibit the biosynthesis of bacterial lipids, thereby disrupting cell membrane integrity . In anticancer research, it may interfere with cell proliferation pathways, leading to the inhibition of cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
N-(4-Bromophenyl)thiazol-2-yl derivatives: These compounds also exhibit antimicrobial and anticancer activities.
N-(4-Bromophenyl)sulfonyl derivatives: Known for their antimicrobial properties and potential therapeutic applications.
Uniqueness
2-amino-5-bromo-N-(4-bromophenyl)Benzamide is unique due to the presence of two bromine atoms, which can significantly influence its reactivity and biological activities. This dual bromination can enhance its potency and selectivity in various applications compared to similar compounds with only one bromine atom.
Properties
Molecular Formula |
C13H10Br2N2O |
|---|---|
Molecular Weight |
370.04 g/mol |
IUPAC Name |
2-amino-5-bromo-N-(4-bromophenyl)benzamide |
InChI |
InChI=1S/C13H10Br2N2O/c14-8-1-4-10(5-2-8)17-13(18)11-7-9(15)3-6-12(11)16/h1-7H,16H2,(H,17,18) |
InChI Key |
BYZXXFZMKSWKFC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C=CC(=C2)Br)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


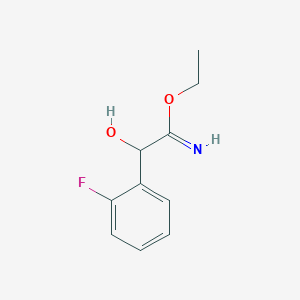
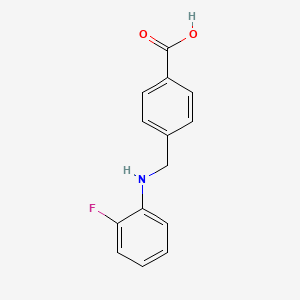
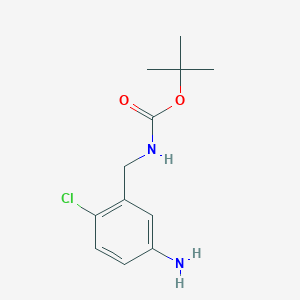
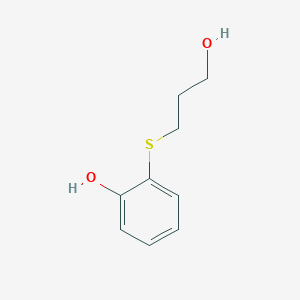


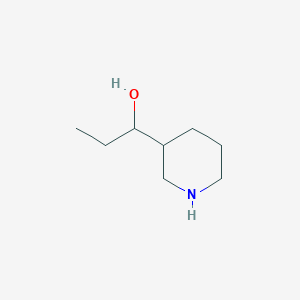
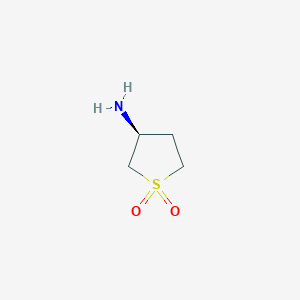
![[5-Chloro-2-(propan-2-yl)phenyl]boronic acid](/img/structure/B8601182.png)
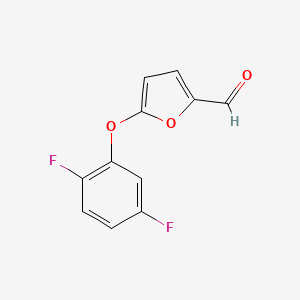
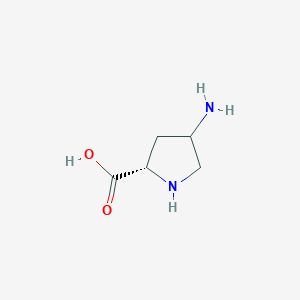
![5-Acetylamino-2-[1,2,3]triazol-2-yl-benzoic acid](/img/structure/B8601206.png)
![1-[(Oxan-2-yl)oxy]butan-2-ol](/img/structure/B8601207.png)
![2-Nitrosooctahydro-2H-pyrido[1,2-A]pyrazine](/img/structure/B8601215.png)
